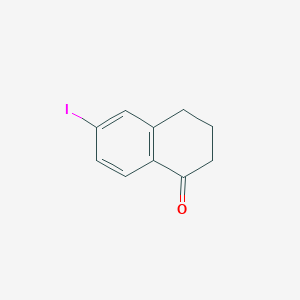
6-iodo-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-iodo-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C10H9IO and its molecular weight is 272.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Iodo-3,4-dihydronaphthalen-1(2H)-one (6-IDN) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on receptor interactions, potential therapeutic applications, and comparative studies with related compounds.
1. Chemical Structure and Properties
6-IDN has the molecular formula C₁₀H₉OI and a molecular weight of 272.08 g/mol. The presence of an iodine atom at the sixth position of the naphthalene ring significantly influences its chemical reactivity and biological properties. The compound's structure allows for diverse interactions due to both hydrophobic and polar functional groups, making it a valuable candidate for various pharmacological applications.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉OI |
| Molecular Weight | 272.08 g/mol |
| CAS Number | 340825-13-0 |
| Melting Point | Not specified |
| Solubility | Not well characterized |
2.1 Receptor Interactions
Research indicates that 6-IDN acts as an agonist for the 5-hydroxytryptamine receptor 6 (5-HT6) , binding with high affinity. This interaction is particularly relevant for potential applications in treating neurological disorders such as Alzheimer's disease, where modulation of serotonin receptors can enhance cognitive function and memory .
3.1 Neuropharmacological Studies
A study highlighted the role of 6-IDN in modulating neurotransmitter systems, showing promise in enhancing cognitive functions in animal models. The compound's ability to bind selectively to the 5-HT6 receptor suggests it could be further investigated for its neuroprotective effects.
3.2 Synthesis and Applications
The synthesis of 6-IDN has been explored as a precursor for more complex organic molecules with specific biological activities. Its unique halogen substitution pattern allows for diverse modifications that can lead to new therapeutic agents .
4. Comparative Analysis with Related Compounds
Table 2: Comparison of Biological Activities
| Compound Name | Similarity to 6-IDN | Biological Activity |
|---|---|---|
| 3,4-Dihydronaphthalen-1(2H)-one | Lacks iodine substituent | Different receptor interactions |
| 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | Bromine instead of iodine | Similar reactivity but varied effects |
| Naphthalene Derivatives | Varying substitutions on naphthalene | Diverse applications in pharmaceuticals |
Properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMAMZXVZVEYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670465 | |
| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340825-13-0 | |
| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













